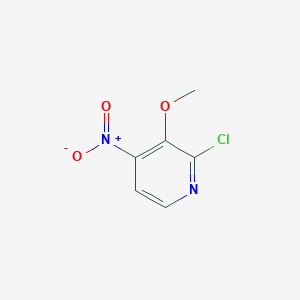
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
“N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a complex organic compound. It contains a thiazine ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom. The compound also has an amine (-NH2) group and a 2-chlorophenyl group attached to the thiazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazine ring, amine group, and 2-chlorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of “N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” would be influenced by its functional groups. The amine group is typically a site of high reactivity in organic compounds, and the thiazine ring may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Anti-Inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, related to the specified compound, have been explored for their anti-inflammatory properties. Specifically, these compounds have been evaluated as direct inhibitors of 5-lipoxygenase, an enzyme crucial in leukotriene synthesis, which plays a significant role in inflammatory diseases like asthma and rheumatoid arthritis. Optimization of these derivatives revealed potent anti-inflammatory activity, highlighting the therapeutic potential of this chemical structure in managing inflammation-related conditions (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
Thiazole derivatives, closely related to the chemical structure , have been studied for their efficacy as corrosion inhibitors, particularly for iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the inhibition performance of these compounds, indicating their potential application in protecting metals from corrosion, which is vital in various industrial applications (Kaya et al., 2016).
Antiviral Activity
Synthesis and evaluation of derivatives similar to N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine have shown promising antiviral properties. Specifically, certain synthesized sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, suggesting the potential of such compounds in antiviral therapy (Chen et al., 2010).
Drug Transport Improvement
In addressing the challenges of low solubility and instability of thiazole derivatives, a novel complex involving β-cyclodextrin and thiazole was synthesized. This complex, coupled with gold nanoparticles, formed a ternary system that showed promise in enhancing the delivery of thiazole-based drugs, demonstrating an innovative approach to improving drug transport in therapeutic applications (Asela et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c11-8-4-1-2-5-9(8)13-10-12-6-3-7-14-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRWKTXNDSCUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368319 | |
| Record name | N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
27779-16-4 | |
| Record name | N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















